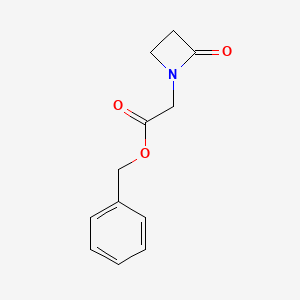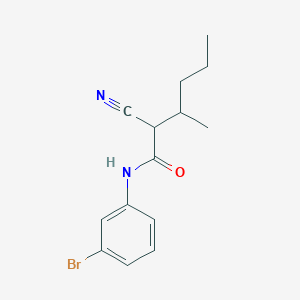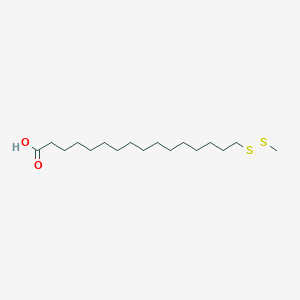
16-(Methyldisulfanyl)hexadecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
16-(Methyldisulfanyl)hexadecanoic acid is a chemical compound that belongs to the class of fatty acids It is characterized by the presence of a methyldisulfanyl group attached to the 16th carbon of a hexadecanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 16-(Methyldisulfanyl)hexadecanoic acid typically involves the introduction of a methyldisulfanyl group into a hexadecanoic acid molecule. One common method is the reaction of hexadecanoic acid with methyldisulfanyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methyldisulfanyl chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, and may include additional steps such as purification by recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
16-(Methyldisulfanyl)hexadecanoic acid can undergo various types of chemical reactions, including:
Oxidation: The methyldisulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The methyldisulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted fatty acids depending on the nucleophile used.
Aplicaciones Científicas De Investigación
16-(Methyldisulfanyl)hexadecanoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential role in biological systems, particularly in the context of lipid metabolism and signaling.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent or as a component in pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including surfactants and lubricants.
Mecanismo De Acción
The mechanism of action of 16-(Methyldisulfanyl)hexadecanoic acid involves its interaction with various molecular targets and pathways. The methyldisulfanyl group can undergo redox reactions, which may influence cellular redox balance and signaling pathways. Additionally, the fatty acid chain can be incorporated into lipid membranes, affecting membrane fluidity and function.
Comparación Con Compuestos Similares
Similar Compounds
Hexadecanoic acid (Palmitic acid): A saturated fatty acid with a similar carbon chain length but lacking the methyldisulfanyl group.
16-Hydroxyhexadecanoic acid: A hydroxylated derivative of hexadecanoic acid.
Uniqueness
16-(Methyldisulfanyl)hexadecanoic acid is unique due to the presence of the methyldisulfanyl group, which imparts distinct chemical and biological properties. This group allows for specific redox reactions and interactions that are not possible with other similar fatty acids.
Propiedades
Número CAS |
116307-25-6 |
|---|---|
Fórmula molecular |
C17H34O2S2 |
Peso molecular |
334.6 g/mol |
Nombre IUPAC |
16-(methyldisulfanyl)hexadecanoic acid |
InChI |
InChI=1S/C17H34O2S2/c1-20-21-16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17(18)19/h2-16H2,1H3,(H,18,19) |
Clave InChI |
HRMXPSCUVLEHFO-UHFFFAOYSA-N |
SMILES canónico |
CSSCCCCCCCCCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



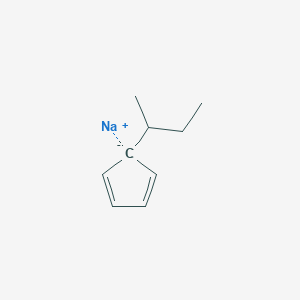
![4,4',4'',4'''-[Ethyne-1,2-diylbis(phosphanetriyl)]tetrakis(morpholine)](/img/structure/B14310466.png)

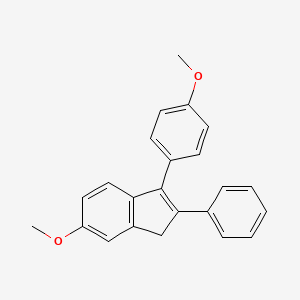
![8-[([1,1'-Biphenyl]-4-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B14310485.png)
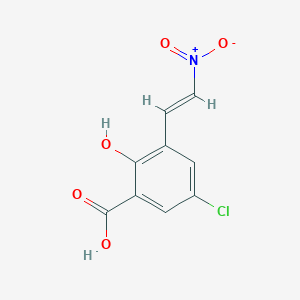
![N,N,3-Tributyl-2-propyl-3H-naphtho[1,2-D]imidazol-5-amine](/img/structure/B14310505.png)
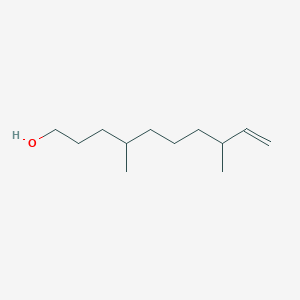
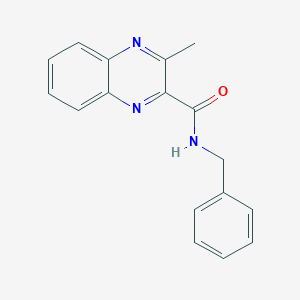
![[(1-Phenylpropan-2-yl)amino]methanol](/img/structure/B14310514.png)
